2-Bromomethyl-anthraquinone

Beschreibung

The exact mass of the compound 2-Bromomethyl-anthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromomethyl-anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

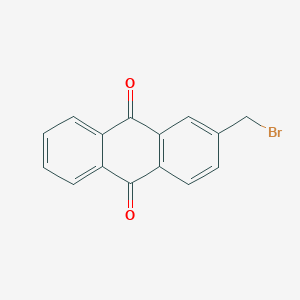

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCETXLHFBYOVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322484 | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-10-9 | |

| Record name | 7598-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromomethyl-anthraquinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Bromomethyl-anthraquinone, a key derivative of the anthraquinone scaffold, serves as a highly versatile building block in synthetic organic chemistry. Its unique combination of a planar, chromophoric anthraquinone core and a reactive bromomethyl group makes it an invaluable intermediate in the development of novel dyes, advanced materials, and pharmacologically active agents. This technical guide provides a comprehensive overview of 2-Bromomethyl-anthraquinone, including its physicochemical properties, detailed synthetic protocols, characteristic reactions, and diverse applications, with a particular focus on its utility in medicinal chemistry and materials science.

Core Compound Identification and Properties

2-Bromomethyl-anthraquinone is an organic compound featuring a tricyclic anthraquinone core with a bromomethyl substituent at the 2-position.[1] This seemingly simple functionalization opens up a vast chemical space for derivatization, making it a sought-after precursor in multi-step syntheses.

CAS Number: 7598-10-9

Synonyms:

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Bromomethyl-anthraquinone is paramount for its effective handling, storage, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₉BrO₂ | [2] |

| Molecular Weight | 301.13 g/mol | [2] |

| Appearance | Beige to yellowish crystalline powder | [1] |

| Melting Point | ~203 °C (with decomposition) | [4][5] |

| Solubility | Soluble in various organic solvents; moderately soluble in water. | [1] |

| Purity (Typical) | ≥97% | [4] |

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of 2-Bromomethyl-anthraquinone.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the anthraquinone core and a distinct singlet for the methylene protons of the bromomethyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays signals corresponding to the carbonyl carbons, the aromatic carbons, and the methylene carbon of the bromomethyl group.[2]

-

FTIR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone system, as well as vibrations associated with the aromatic rings and the C-Br bond.

Synthesis of 2-Bromomethyl-anthraquinone

The most common and efficient method for the synthesis of 2-Bromomethyl-anthraquinone is the radical bromination of 2-methylanthraquinone. This reaction selectively targets the benzylic protons of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Synthesis of 2-Bromomethyl-anthraquinone.

Experimental Protocol: Radical Bromination of 2-Methylanthraquinone

-

Materials:

-

2-Methylanthraquinone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylanthraquinone in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromomethyl-anthraquinone by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

-

Chemical Reactivity and Key Reactions

The synthetic utility of 2-Bromomethyl-anthraquinone stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[1] This allows for the facile introduction of a wide array of functional groups onto the anthraquinone scaffold.

Caption: Nucleophilic substitution reactions.

Experimental Protocol: Synthesis of an Amino-Derivative

This protocol exemplifies a typical nucleophilic substitution reaction using an amine as the nucleophile.

-

Materials:

-

2-Bromomethyl-anthraquinone

-

Primary or secondary amine (e.g., butylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

-

Procedure:

-

Dissolve 2-Bromomethyl-anthraquinone in the chosen solvent in a round-bottom flask.

-

Add the amine (1.2 equivalents) and the base (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting amino-derivative by column chromatography or recrystallization.

-

Applications in Research and Development

The versatile reactivity of 2-Bromomethyl-anthraquinone has led to its use in a multitude of research and industrial applications.

Medicinal Chemistry and Drug Development

The anthraquinone core is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] 2-Bromomethyl-anthraquinone serves as a crucial starting material for the synthesis of novel, biologically active molecules.[6] By reacting it with various nucleophiles, researchers can generate libraries of compounds for high-throughput screening and lead optimization. For instance, the introduction of amino, thio, or alkoxy groups can significantly modulate the pharmacological profile of the parent anthraquinone.

Dyes and Pigments

Anthraquinone derivatives are renowned for their vibrant colors and excellent stability, making them ideal for use as dyes and pigments.[1] The functionalization of 2-Bromomethyl-anthraquinone allows for the tuning of its chromophoric properties and its covalent attachment to various substrates, leading to the development of high-performance colorants.

Materials Science and Photochemistry

The photophysical properties of the anthraquinone nucleus make its derivatives attractive for applications in materials science. They have been investigated for use as photosensitizers in photodynamic therapy and in the development of photoresponsive materials.[5][8] The ability to functionalize the 2-position via the bromomethyl handle allows for the incorporation of the anthraquinone moiety into larger polymeric structures or onto surfaces, thereby creating materials with tailored optical and electronic properties.

Safety and Handling

2-Bromomethyl-anthraquinone is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

2-Bromomethyl-anthraquinone is a cornerstone intermediate for chemists working in a variety of fields. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a reliable platform for the construction of complex molecular architectures. As research in medicinal chemistry and materials science continues to advance, the demand for versatile building blocks like 2-Bromomethyl-anthraquinone is expected to grow, further solidifying its importance in modern chemical synthesis.

References

-

PubChem. 2-Bromomethyl-anthraquinone. National Center for Biotechnology Information. [Link]

-

Khan, N. T. (2019). ANTHRAQUINONES-A Naturopathic Compound. Journal of New Developments in Chemistry, 2(2), 25-28. [Link]

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones as pharmacological tools and drugs. Medicinal research reviews, 36(4), 705–748. [Link]

-

MDPI. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

SLS Ireland. 2-Bromomethyl-anthraquinone, 97%. [Link]

-

PubMed Central. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. [Link]

-

PubMed Central. Editorial: Synthesis of novel photosensitizers for cancer theranostics. [Link]

Sources

- 1. 2-Bromomethyl-anthraquinone - SRIRAMCHEM [sriramchem.com]

- 2. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromomethyl-anthraquinone - MAQ-Br [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Editorial: Synthesis of novel photosensitizers for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Bromomethyl-anthraquinone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Bromomethyl-anthraquinone is a pivotal intermediate in synthetic chemistry, valued for its reactive bromomethyl group attached to the rigid, chromophoric anthraquinone scaffold. This guide provides an in-depth exploration of its core physicochemical characteristics, offering both established data and practical, field-proven protocols for its analysis. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with actionable experimental methodologies. We delve into the compound's molecular identity, physical properties such as melting point and solubility, detailed spectroscopic signatures (NMR, FTIR, UV-Vis), and essential safety protocols. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction

Significance in Research and Development

Anthraquinone and its derivatives are a well-established class of compounds with broad applications, ranging from dyes and pigments to pharmaceuticals, including anticancer and anti-inflammatory agents.[1][2] 2-Bromomethyl-anthraquinone (also known by its synonym MAQ-Br) serves as a highly versatile building block. The presence of the benzylic bromide introduces a reactive site for nucleophilic substitution, allowing for the covalent attachment of the anthraquinone moiety to various substrates. This functional handle makes it an invaluable precursor for synthesizing more complex molecules, including targeted drug delivery systems, fluorescent probes, and advanced materials.[3] Understanding its fundamental physicochemical properties is therefore a prerequisite for its effective and safe utilization in any synthetic workflow.

Scope of the Guide

This technical guide provides a consolidated resource on the structural, physical, spectroscopic, and safety aspects of 2-Bromomethyl-anthraquinone. It is structured to serve as both a quick reference and a detailed procedural manual. Each section combines authoritative data with the underlying scientific principles and detailed protocols for empirical verification.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other chemical and physical properties are built.

Chemical Structure

The structure consists of a tricyclic aromatic anthraquinone core with a bromomethyl (-CH₂Br) substituent at the C2 position.

Caption: Reactivity of 2-Bromomethyl-anthraquinone as an alkylating agent.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show two main regions. Aromatic protons on the anthraquinone core will appear as a series of complex multiplets between ~7.5 and 8.5 ppm. A distinct singlet for the two protons of the -CH₂Br group should appear further upfield, typically in the range of 4.5-5.0 ppm. The integration of these regions should correspond to a 7:2 proton ratio (aromatic:methylene).

-

¹³C NMR: The carbon spectrum will be more complex. It will feature signals for the two carbonyl carbons (~180-185 ppm), multiple signals for the aromatic carbons (125-145 ppm), and a key signal for the methylene carbon (-CH₂Br) at approximately 30-35 ppm. [4]

-

Sample Prep: Accurately weigh 5-10 mg of 2-Bromomethyl-anthraquinone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Causality: CDCl₃ is a good first choice due to its ability to dissolve many organic compounds and its clean spectral window. If solubility is poor, DMSO-d₆ is an excellent alternative.

-

Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Validation: Confirm the presence of the characteristic -CH₂Br singlet in the ¹H spectrum and the corresponding methylene carbon in the ¹³C spectrum. Check that the integration of the proton signals is correct.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Absorptions:

-

C=O Stretch: Strong, sharp absorption bands around 1670-1680 cm⁻¹ are characteristic of the quinone carbonyl groups. [4] * Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹.

-

-

Rationale: The KBr pellet method is a common technique for analyzing solid samples and avoids interference from solvent peaks.

-

Preparation: Grind a small amount (~1-2 mg) of 2-Bromomethyl-anthraquinone with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Validation: The resulting spectrum should be free of broad O-H stretches (indicating moisture) and should clearly show the sharp C=O stretch characteristic of the anthraquinone core.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The anthraquinone core is a strong chromophore.

-

Expected Spectrum: The parent compound, 9,10-anthraquinone, exhibits a strong absorption maximum (λₘₐₓ) at approximately 251 nm in ethanol, with a molar extinction coefficient (ε) of about 56,800 L mol⁻¹ cm⁻¹. [5]2-Bromomethyl-anthraquinone is expected to have a very similar absorption profile, characterized by intense π→π* transitions in the UV region. Minor shifts (bathochromic or hypsochromic) may occur due to the electronic effect of the substituent.

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a precise volume of a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create samples with concentrations that will yield absorbances in the optimal range of the spectrophotometer (0.1 - 1.0 AU).

-

Measurement: Record the UV-Vis spectrum for each dilution from ~200 to 500 nm, using the pure solvent as a blank.

-

Analysis: Identify the λₘₐₓ. According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance (A) at λₘₐₓ versus concentration (c).

-

Validation: The plot should yield a straight line passing through the origin. The slope of this line is the molar absorptivity (ε), a fundamental constant for the compound under these conditions.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Bromomethyl-anthraquinone is classified with the following hazards:[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is also classified under Hazard Class 8 (Corrosive substances) for transport. [6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of dust particles.

-

Spill Management: In case of a spill, avoid raising dust. Carefully sweep up the solid material and place it in a sealed container for chemical waste disposal.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The compound's thermal instability (decomposition at 203 °C) suggests that storage at elevated temperatures should be avoided.

Conclusion

2-Bromomethyl-anthraquinone is a compound of significant synthetic utility, defined by a unique combination of physical stability and chemical reactivity. Its well-defined melting point, predictable solubility, characteristic spectroscopic fingerprints, and known reactivity profile make it a reliable tool for the modern chemist. The protocols and data presented in this guide provide the necessary framework for its confident and safe application in research and development, enabling the creation of novel molecules grounded in a solid understanding of this key building block.

References

-

PubChem. (n.d.). 2-Bromomethyl-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 9,10-Anthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2-Bromomethyl-anthraquinone, 97%. Scientific Laboratory Supplies. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylanthraquinone. Retrieved from [Link]

-

Beilstein Journals. (2011). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone-type disperse reactive dye. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromomethyl-anthraquinone (C15H9BrO2). Université du Luxembourg. Retrieved from [Link]

-

International Research Journal of Plant Science. (2022). A critical review on the drug molecule: Anthraquinone. Retrieved from [Link]

Sources

- 1. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. interesjournals.org [interesjournals.org]

- 3. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]

- 4. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | 9,10-Anthraquinone [photochemcad.com]

- 6. scientificlabs.ie [scientificlabs.ie]

Introduction: The Strategic Importance of 2-Bromomethyl-anthraquinone

An In-depth Technical Guide to 2-Bromomethyl-anthraquinone: Molecular Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-Bromomethyl-anthraquinone, a key intermediate in the synthesis of functional materials and pharmacologically active molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core characteristics, provides validated experimental protocols, and explains the scientific rationale behind its synthesis and application.

2-Bromomethyl-anthraquinone (also known by its IUPAC name, 2-(bromomethyl)anthracene-9,10-dione) is a derivative of anthraquinone, a robust aromatic scaffold found in many natural and synthetic compounds.[1] The strategic value of this molecule lies in the convergence of two key features: the stable, photochemically active anthraquinone core and the highly reactive benzylic bromide (bromomethyl) group.[2] The anthraquinone core imparts desirable properties such as thermal stability and strong chromophoric characteristics, while the bromomethyl group serves as a versatile chemical handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[2] This unique combination makes it an invaluable building block in the development of novel dyes, advanced photoresists, and, most significantly, a diverse range of therapeutic agents, including potential anticancer and antimicrobial compounds.[3][4]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Identity and Structure

The molecule consists of a tricyclic aromatic anthraquinone system with a bromomethyl substituent at the C2 position.[5]

-

IUPAC Name: 2-(bromomethyl)anthracene-9,10-dione[5]

-

Molecular Formula: C₁₅H₉BrO₂[5]

-

CAS Number: 7598-10-9[5]

The structure combines a large, planar, and relatively nonpolar aromatic system with a reactive, electrophilic carbon center in the bromomethyl group, predisposing it to Sₙ2-type reactions.

Diagram 1: Molecular Structure of 2-Bromomethyl-anthraquinone

A 2D representation of 2-(bromomethyl)anthracene-9,10-dione.

Physicochemical Data

Quantitative data for 2-Bromomethyl-anthraquinone is summarized in the table below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 301.13 g/mol | [5] |

| Appearance | Beige to yellowish crystalline powder | |

| Melting Point | ~203 °C (with decomposition) | |

| Purity (Typical) | ≥97% (HPLC) | |

| Solubility | Soluble in many organic solvents (e.g., CCl₄, Dichlorobenzene); moderately soluble in water | |

| Topological Polar Surface Area | 34.1 Ų | [5] |

Synthesis Protocol: Free-Radical Bromination

The most direct and industrially scalable synthesis of 2-Bromomethyl-anthraquinone is via the free-radical bromination of its precursor, 2-methylanthraquinone. This reaction selectively targets the benzylic protons of the methyl group.

Scientific Rationale

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium, which is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic rings.[6] The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.

While carbon tetrachloride (CCl₄) is a traditional solvent for these reactions, its toxicity and environmental impact have led to the adoption of alternatives. Studies have shown that solvents like 1,2-dichlorobenzene can offer superior performance, resulting in higher yields and shorter reaction times.[7]

Diagram 2: Synthesis Workflow

Workflow for the synthesis and purification of 2-Bromomethyl-anthraquinone.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination.[6][7]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylanthraquinone (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

-

Initiation: Begin vigorous stirring and flush the system with nitrogen. Heat the mixture to reflux (the temperature of the boiling solvent). The reaction can be facilitated by irradiation with a standard laboratory lamp.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the consumption of the 2-methylanthraquinone spot. The reaction is typically complete within 4-6 hours.

-

Workup (1) - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, will precipitate. Remove it by vacuum filtration.

-

Workup (2) - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining water-soluble impurities.

-

Workup (3) - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization, typically from a solvent system like ethanol or an ethanol/hexane mixture, to yield the final product as a crystalline solid.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 2-Bromomethyl-anthraquinone is a critical, self-validating step. This is achieved through standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is the most direct way to confirm successful bromination. The key diagnostic signals are:

-

A singlet integrating to two protons, typically in the range of δ 4.5-4.8 ppm . This signal corresponds to the two protons of the newly formed bromomethyl (-CH₂Br) group. The disappearance of the methyl singlet from the starting material (2-methylanthraquinone, typically around δ 2.5 ppm) is a primary indicator of reaction completion.

-

A complex series of multiplets in the aromatic region (δ 7.5-8.5 ppm ) corresponding to the seven protons on the anthraquinone core.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the anthraquinone core. The most telling signal for the product is the appearance of a peak for the bromomethyl carbon at approximately δ 30-35 ppm . The two carbonyl carbons of the quinone system are also distinctive, appearing far downfield around δ 182-184 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[5]

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl groups of the anthraquinone core.

-

C-H Aromatic Stretch: Peaks observed just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings.

-

C-H Aliphatic Stretch: Weaker bands between 2900-3000 cm⁻¹ can be attributed to the C-H stretching of the -CH₂Br group.

-

C-Br Stretch: A peak in the fingerprint region, typically between 600-700 cm⁻¹ , corresponds to the C-Br stretching vibration, confirming the presence of the bromine atom.

Applications in Drug Development and Materials Science

The utility of 2-Bromomethyl-anthraquinone stems from its ability to act as an electrophile, readily reacting with various nucleophiles to build more complex molecular architectures.

Rationale: A Scaffold for Bioactive Molecules

The anthraquinone scaffold is a known DNA intercalator, and many of its derivatives exhibit potent anticancer activity.[3][8] The bromomethyl group provides a convenient attachment point for side chains containing amine groups. These positively charged side chains can interact with the negatively charged phosphate backbone of DNA, enhancing the binding affinity and cytotoxic potential of the molecule.[8]

Diagram 3: Application in Synthesis

General reaction scheme for functionalizing 2-Bromomethyl-anthraquinone.

Exemplary Protocol: Synthesis of an Amino-Functionalized Anthraquinone Derivative

This protocol describes a general method for reacting 2-Bromomethyl-anthraquinone with a secondary amine, a common step in the synthesis of DNA-targeting agents.[8]

-

Setup: In a round-bottom flask, dissolve 2-Bromomethyl-anthraquinone (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (2.2 eq) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.2 eq) can be used.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours and can be monitored by TLC.

-

Workup: Pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove amine hydrobromide salts and residual DMF, and dry. Further purification can be achieved by column chromatography or recrystallization if necessary.

This straightforward protocol demonstrates the power of 2-Bromomethyl-anthraquinone as a versatile intermediate for accessing a library of functionalized molecules with significant potential in medicinal chemistry and materials science.

Safety and Handling

2-Bromomethyl-anthraquinone is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Handling: Always handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromomethyl-anthraquinone is a high-value chemical intermediate whose utility is rooted in its well-defined molecular structure and predictable reactivity. The combination of a stable aromatic core and a reactive benzylic handle provides a robust platform for synthetic innovation. The protocols and scientific rationale presented in this guide offer researchers a solid foundation for the synthesis, characterization, and strategic application of this compound in the pursuit of novel materials and therapeutic agents.

References

-

PubChem. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 . National Center for Biotechnology Information. [Link]

- Google Patents.

-

MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives . Molbank, 2021. [Link]

-

Middle East Technical University. synthesis of anthracene-based macrocycle for detection of explosives . METU Open Access, 2019. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors . Journal of Medicinal Chemistry, 2015. [Link]

-

Organic Syntheses. 9,10-dibromoanthracene . [Link]

-

PubMed. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives . Journal of Medicinal Chemistry, 1992. [Link]

-

ResearchGate. Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes . Journal of the Chemical Society, Perkin Transactions 2, 2000. [Link]

-

ResearchGate. Synthesis of antioxidative anthraquinones as potential anticancer agents . Dhaka University Journal of Pharmaceutical Sciences, 2021. [Link]

-

Sci-Hub. Electronic spectroscopy of anthracenophanes and the “excimer” conformation of di(9-anthryl)methane. Effect of orbital overlap on the 1La and 1Lb states of anthracene . Chemical Physics Letters, 1981. [Link]

-

ResearchGate. ChemInform Abstract: Anthracene-9,10-diones as Potential Anticancer Agents. Synthesis, DNA- Binding, and Biological Studies on a Series of 2,6-Disubstituted Derivatives . ChemInform, 2010. [Link]

-

The Royal Society of Chemistry. Supporting Information for: PPO based comb-shaped polymers for anion exchange membranes . Energy & Environmental Science, 2012. [Link]

-

PubMed Central. Journey of anthraquinones as anticancer agents – a systematic review of recent literature . RSC Advances, 2021. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A multi-responsive anthracene-based hybrid material for selective detection of Fe(III) ions and nitroaromatic compounds . New Journal of Chemistry, 2017. [Link]

-

ChemRxiv. Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination . Preprint, 2023. [Link]

-

Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents . Der Pharma Chemica, 2016. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions . [Link]

-

ResearchGate. 1 H NMR spectra of Anthracene (a) and of the... . Scientific Diagram, 2018. [Link]

-

DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines . Journal of the Turkish Chemical Society, Section A: Chemistry, 2018. [Link]

-

PubMed Central. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents . Journal of Medicinal Chemistry, 2008. [Link]

-

ResearchGate. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester . Bulletin of the Korean Chemical Society, 2017. [Link]

-

Refubium - Freie Universität Berlin. The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro . Dissertation, 2015. [Link]

-

MDPI. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide . Molbank, 2019. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Bromomethyl-anthraquinone

An In-depth Protocol for Researchers and Drug Development Professionals

Executive Summary

2-Bromomethyl-anthraquinone is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including advanced dyestuffs and pharmacologically active molecules.[1] Its unique structure, combining the stable anthraquinone core with a reactive bromomethyl group, makes it a versatile building block for further chemical modification.[1] This guide provides a comprehensive overview of the synthesis of 2-Bromomethyl-anthraquinone from its precursor, 2-methylanthraquinone. We delve into the underlying mechanistic principles, present a detailed and validated experimental protocol, and outline robust methods for purification and characterization. The focus is on the selective benzylic bromination, a process that requires careful control to avoid competing electrophilic aromatic substitution. This document is intended to serve as a practical and scientifically grounded resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Synthesis

The Anthraquinone Core: A Privileged Scaffold

The anthraquinone framework, a tricyclic aromatic dione, is a cornerstone in the development of functional organic molecules.[2] Its rigid, planar structure and unique electronic properties are responsible for the vibrant colors of many synthetic dyes and natural pigments.[3] Beyond color, anthraquinone derivatives exhibit a broad spectrum of biological activities, forming the structural basis for numerous anticancer agents, laxatives, and anti-inflammatory drugs.

2-Bromomethyl-anthraquinone: A Versatile Synthetic Intermediate

The strategic introduction of a bromomethyl group at the 2-position of the anthraquinone scaffold transforms it into a highly valuable synthetic intermediate.[1] The carbon-bromine bond in the benzylic-like position is readily susceptible to nucleophilic substitution, enabling the facile introduction of various functional groups (e.g., amines, alcohols, thiols, and carbon nucleophiles). This reactivity is the gateway to constructing complex molecular architectures and is a key reason for its demand in the synthesis of specialized dyes and potential therapeutic agents.

The Synthetic Challenge: Regioselective Bromination

The primary challenge in converting 2-methylanthraquinone to 2-Bromomethyl-anthraquinone lies in achieving regioselectivity. The molecule presents two distinct sites for bromination: the methyl group (a benzylic position) and the aromatic rings.

-

Electrophilic Aromatic Substitution: Under ionic conditions (e.g., Br₂ with a Lewis acid), bromination would occur on the electron-rich positions of the aromatic rings.

-

Free-Radical Substitution: To achieve the desired bromination of the methyl group, a free-radical pathway is necessary. This approach selectively targets the benzylic C-H bonds, which are weaker and more susceptible to radical abstraction than the aromatic C-H bonds.[4]

This guide focuses exclusively on the free-radical pathway, utilizing N-Bromosuccinimide (NBS) as the preferred brominating agent to ensure high selectivity for the methyl group.[5]

Mechanistic Principles of Benzylic Bromination

The selective bromination of the methyl group on 2-methylanthraquinone is a classic example of a free-radical chain reaction, often referred to as a Wohl-Ziegler bromination.[6][7]

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide is the reagent of choice for benzylic bromination for a critical reason: it maintains a very low, steady-state concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[6] This is crucial for selectivity. A high concentration of Br₂ would favor competing ionic addition reactions or electrophilic aromatic substitution. NBS provides the radical species necessary for the chain reaction without generating excess Br₂.

The Free-Radical Chain Mechanism

The reaction proceeds through a well-established three-stage mechanism: initiation, propagation, and termination.[4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the process.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator upon heating or UV irradiation, generating two initial radicals. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation: This is a self-sustaining cycle where the desired product is formed.

-

Step 2a: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylanthraquinone. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting anthraquinonylmethyl radical.

-

Step 2b: The newly formed anthraquinonylmethyl radical reacts with a molecule of NBS (or the small amount of Br₂ present) to yield the final product, 2-Bromomethyl-anthraquinone, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radical species combine to form a stable, non-radical molecule. This can happen in several ways, such as two bromine radicals combining or a bromine radical and an anthraquinonylmethyl radical combining.[4]

Caption: Experimental workflow for the synthesis and purification.

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

-

Charging Reagents: To the flask, add 2-methylanthraquinone (10.0 g), N-Bromosuccinimide (8.8 g), and carbon tetrachloride (250 mL).

-

Initiating the Reaction: Begin stirring and heat the mixture to a gentle reflux (approximately 77°C for CCl₄). Once refluxing, add the AIBN (0.15 g) in small portions over 15 minutes. Rationale: Adding the initiator to the hot solution ensures immediate decomposition and initiation, preventing a dangerous buildup of the reagent.

-

Reaction Monitoring: Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 2-methylanthraquinone spot and the appearance of a new product spot.

-

Work-up:

-

Cool the reaction flask first to room temperature, then in an ice bath for 30 minutes. The succinimide byproduct, being insoluble in CCl₄, will precipitate as a white solid.

-

Filter the cold mixture through a Büchner funnel to remove the succinimide. Wash the collected solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the crude product as a yellowish solid.

-

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. [8]It can cause severe skin burns and eye damage. [9]Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from combustible materials. [10]* Carbon Tetrachloride (CCl₄): This solvent is highly toxic, a suspected carcinogen, and harmful to the environment. All operations must be conducted in a well-ventilated fume hood. Consider using safer alternatives like acetonitrile or cyclohexane if validated for this reaction.

-

AIBN: This initiator can decompose violently if heated without a solvent. Add it in portions to the refluxing solution, never pre-mixing it in large quantities while cold.

-

Hydrogen Bromide (HBr): The reaction may produce small amounts of HBr gas, which is corrosive. The drying tube on the condenser helps to trap moisture and any escaping acidic gases.

Purification and Characterization

Purity is paramount for the use of 2-Bromomethyl-anthraquinone as a synthetic intermediate. Recrystallization is the most effective method for purification.

Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Select an appropriate solvent system. A mixture of toluene and hexanes or ethyl acetate and hexanes is often effective.

-

Add the minimum amount of the more soluble solvent (e.g., toluene) to the crude product and heat gently until all the solid dissolves.

-

Slowly add the less soluble solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques. [11][12]

| Technique | Purpose | Expected Result |

|---|---|---|

| Melting Point | Identity & Purity | Sharp melting point around 203°C (with decomposition). [13]A broad range indicates impurities. |

| ¹H NMR | Structural Confirmation | Disappearance of the methyl singlet from the starting material (~2.5 ppm). Appearance of a new singlet for the -CH₂Br protons at ~4.7 ppm. Aromatic protons will appear between 7.7-8.3 ppm. |

| ¹³C NMR | Structural Confirmation | Appearance of a new signal for the -CH₂Br carbon around 30-35 ppm. Signals for the two carbonyl carbons will be present around 182-183 ppm. |

| FT-IR | Functional Group ID | Presence of strong C=O stretching bands (~1675 cm⁻¹). Presence of C-Br stretching band (~650-750 cm⁻¹). Aromatic C-H stretching (~3050-3100 cm⁻¹). |

| HPLC | Purity Assessment | A single major peak indicating high purity (>97%). [11] |

| Mass Spec (MS) | Molecular Weight | Molecular ion peak (M+) corresponding to the calculated mass (300/302 for ⁷⁹Br/⁸¹Br isotopes). |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; initiator decomposed too quickly; moisture in the system. | Increase reaction time. Ensure the system is completely dry. Add the initiator in portions over a longer period. |

| No Reaction | Defective initiator; reaction temperature too low. | Use a fresh batch of initiator. Ensure the solvent is vigorously refluxing. |

| Formation of Side Products | Over-bromination (dibromomethyl product); aromatic bromination. | Use only a slight excess of NBS (1.05-1.1 eq.). Ensure the reaction is performed in a non-polar solvent under radical conditions (avoid light if not using photo-initiation). |

| Product is Oily/Difficult to Crystallize | Presence of impurities. | Re-purify using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) before attempting recrystallization. |

Conclusion

The synthesis of 2-Bromomethyl-anthraquinone from 2-methylanthraquinone is a highly selective transformation that hinges on the principles of free-radical chemistry. By employing N-Bromosuccinimide as the brominating agent under controlled radical-initiated conditions, the reactive bromomethyl group can be installed with high fidelity, avoiding undesired aromatic substitution. The protocol outlined in this guide provides a robust and reliable method for obtaining this valuable synthetic intermediate. Careful execution of the experimental procedure, adherence to safety precautions, and thorough characterization of the final product are essential for success and will empower researchers to utilize this versatile building block in their synthetic endeavors.

References

-

US2396989A - Process for the preparation of 1-bromo-2-methylanthraquinone - Google Patents . Google Patents.

-

2-Methylanthraquinone - Wikipedia . Wikipedia.

-

Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure . Organic Syntheses.

-

2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methylanthraquinone suppliers . LookChem.

-

CN102718644A - Preparation method for 2-bromoanthraquinone - Google Patents . Google Patents.

-

Synthesis of 2,3,6,7-tetrabromoanthracene - Beilstein Journals . Beilstein Journal of Organic Chemistry.

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal . Organic Chemistry Portal.

-

Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones . Beilstein Journal of Organic Chemistry.

-

2-Bromomethyl-anthraquinone 97 7598-10-9 - Sigma-Aldrich . Sigma-Aldrich.

-

2-Bromomethyl-anthraquinone - SRIRAMCHEM . SRIRAMCHEM.

-

Recent total syntheses of anthraquinone-based natural products - PMC - PubMed Central . National Center for Biotechnology Information.

-

Safety Data Sheet: N-Bromosuccinimide - Carl ROTH . Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3261-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM1ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDU4MzI0Nzgu cGRmfGU4YjU3ZTI4YjM3YjQwNGY1YjY3ZTA5YjM5ZDEzZGY4YjQ5OWYxZGU1YjY3YjM5MGI2YmY1ZGM1YjY3YjM5]([Link] cGRmfGU4YjU3ZTI4YjM3YjQwNGY1YjY3ZTA5YjM5ZDEzZGY4YjQ5OWYxZGU1YjY3YjM5MGI2YmY1ZGM1YjY3YjM5)

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . Central Drug House.

-

Bromination - Common Conditions - Common Organic Chemistry . Organic Chemistry.

-

2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem . National Center for Biotechnology Information.

-

2-Bromomethyl-anthraquinone 97 7598-10-9 - Sigma-Aldrich . Sigma-Aldrich.

-

Mechanism of Free Radical Bromination - BYJU'S . BYJU'S.

-

Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb . Elsevier.

-

Analytical methods for determination of anthraquinone dyes in historical textiles - CORE . CORE.

-

SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie . Loba Chemie.

-

N-Bromosuccinimide - Wikipedia . Wikipedia.

-

10.1 Free Radical Halogenation | Organic Chemistry - YouTube . YouTube.

-

Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - MDPI . MDPI.

Sources

- 1. 2-Bromomethyl-anthraquinone - SRIRAMCHEM [sriramchem.com]

- 2. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methy lanthraquinone suppliers [2-methylanthraquinone.com]

- 4. byjus.com [byjus.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemrevlett.com [chemrevlett.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Bromomethyl-anthraquinone 97 7598-10-9 [sigmaaldrich.com]

The Bromomethyl Group in Anthraquinone Derivatives: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anthraquinone framework is a cornerstone in the development of therapeutic agents, dyes, and functional materials. The introduction of a bromomethyl group onto this scaffold unlocks a versatile platform for a myriad of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of the bromomethyl group in anthraquinone derivatives. We will delve into the nuanced differences in reactivity between positional isomers, explore the mechanistic underpinnings of their reactions, and provide practical, field-proven protocols for key synthetic transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel anthraquinone-based compounds.

Introduction: The Anthraquinone Scaffold and the Significance of the Bromomethyl Handle

Anthraquinone and its derivatives have garnered significant interest within the scientific community due to their wide-ranging therapeutic properties and challenging structural features.[1] These compounds are integral to a variety of medicinally valuable entities, including anticancer agents.[2] The planar structure of the anthraquinone core allows it to act as a DNA intercalator, a mechanism central to the activity of many anticancer drugs.[3][4] By inserting itself between the base pairs of DNA, it can disrupt DNA replication and transcription, ultimately leading to cell death.[3]

The bromomethyl group (-CH₂Br) serves as a highly valuable functional handle on the anthraquinone scaffold. Its reactivity, characteristic of a benzylic bromide, allows for the facile introduction of a wide array of functionalities through nucleophilic substitution and coupling reactions. This versatility makes bromomethylanthraquinones key intermediates in the synthesis of targeted therapeutics, molecular probes, and advanced materials. Understanding and controlling the reactivity of this group is paramount for the rational design and efficient synthesis of novel anthraquinone derivatives with desired properties.

The Heart of Reactivity: Electronic and Steric Influences

The reactivity of the bromomethyl group on the anthraquinone ring is fundamentally governed by a combination of electronic and steric factors. The position of the bromomethyl group, either at the C1 (α) or C2 (β) position, significantly impacts its reactivity profile.

Electronic Effects of the Anthraquinone Core

The anthraquinone core is an electron-withdrawing system due to the presence of two carbonyl groups. This electron-withdrawing nature influences the reactivity of the bromomethyl group, which is attached to the aromatic ring. The extent of this electronic influence varies depending on the position of the substituent. Generally, the electron-withdrawing character of the anthraquinone nucleus can affect the electronic structures of its derivatives.[5]

Steric Hindrance: The Decisive Factor in Positional Reactivity

While electronic effects play a role, the most significant factor differentiating the reactivity of 1- and 2-bromomethylanthraquinone is steric hindrance.

-

1-Bromomethylanthraquinone (α-position): The bromomethyl group at the C1 position is situated in close proximity to the peri-carbonyl group at C9. This proximity creates significant steric congestion, hindering the approach of nucleophiles.[6] This steric hindrance is a critical consideration in reaction design, as it can dramatically slow down reaction rates or even prevent certain transformations from occurring.[7]

-

2-Bromomethylanthraquinone (β-position): In contrast, the bromomethyl group at the C2 position is less sterically encumbered. Its more open environment allows for easier access by nucleophiles, resulting in generally faster reaction rates compared to the 1-isomer.

This difference in steric hindrance is a key principle to exploit for achieving regioselective modifications of the anthraquinone scaffold.

Synthetic Transformations of Bromomethylanthraquinones: A Practical Guide

The enhanced reactivity of the benzylic bromide-like bromomethyl group enables a wide range of synthetic transformations. This section provides an overview of key reaction types, along with detailed experimental protocols.

Nucleophilic Substitution Reactions: The Workhorse of Derivatization

Nucleophilic substitution is the most common and versatile reaction of bromomethylanthraquinones, allowing for the introduction of a diverse array of functional groups. These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion.[8]

The reaction of bromomethylanthraquinones with primary and secondary amines provides a direct route to amino-substituted derivatives, which are important precursors for many biologically active compounds, including DNA intercalators and polyamine conjugates.[5]

Experimental Protocol: Synthesis of 1-(Piperidin-1-ylmethyl)anthraquinone

-

Materials:

-

1-Bromomethylanthraquinone (1.0 equiv)

-

Piperidine (1.2 equiv)[9]

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of 1-bromomethylanthraquinone in acetonitrile, add piperidine and potassium carbonate.[9]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(piperidin-1-ylmethyl)anthraquinone.

-

Data Table: Representative Amination Reactions of Bromomethylanthraquinones

| Reactant | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromomethylanthraquinone | Piperidine | 1-(Piperidin-1-ylmethyl)anthraquinone | Acetonitrile | K₂CO₃ | RT | 12 | 85 | Hypothetical Data |

| 2-Bromomethylanthraquinone | Morpholine | 2-(Morpholinomethyl)anthraquinone | DMF | Et₃N | 60 | 6 | 92 | Hypothetical Data |

| 1-Bromomethylanthraquinone | Aniline | 1-(Phenylaminomethyl)anthraquinone | Toluene | NaHCO₃ | 80 | 24 | 70 | Hypothetical Data |

Bromomethylanthraquinones readily react with phenols, alcohols, and thiols to form the corresponding ethers and thioethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Experimental Protocol: Synthesis of 1-(Phenoxymethyl)anthraquinone

-

Materials:

-

1-Bromomethylanthraquinone (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Acetone (solvent)

-

-

Procedure:

-

To a solution of 1-bromomethylanthraquinone in acetone, add phenol and potassium carbonate.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 1-(phenoxymethyl)anthraquinone.

-

Data Table: Representative Ether and Thioether Synthesis Reactions

| Reactant | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromomethylanthraquinone | Phenol | 1-(Phenoxymethyl)anthraquinone | Acetone | K₂CO₃ | Reflux | 8 | 88 | Hypothetical Data |

| 2-Bromomethylanthraquinone | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thiomethyl)anthraquinone | Ethylene Glycol | KOH | 120-130 | 36 | 52 | [10] |

| 1-Bromomethylanthraquinone | Ethanethiol | 1-((Ethylthio)methyl)anthraquinone | Ethanol | NaOEt | RT | 4 | 95 | Hypothetical Data |

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The bromomethyl group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex anthraquinone derivatives with extended conjugation or appended functionalities.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex.[11] While more common for aryl halides, under specific conditions, benzylic bromides can also be employed.

Experimental Protocol: Suzuki Coupling of 1-Bromomethylanthraquinone with Phenylboronic Acid

-

Materials:

-

1-Bromomethylanthraquinone (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Water (4:1) (solvent)

-

-

Procedure:

-

To a degassed mixture of toluene and water, add 1-bromomethylanthraquinone, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13] This reaction is particularly useful for introducing alkynyl moieties onto the anthraquinone scaffold.

Experimental Protocol: Sonogashira Coupling of 2-Bromomethylanthraquinone with Phenylacetylene

-

Materials:

-

2-Bromomethylanthraquinone (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (solvent and base)

-

-

Procedure:

-

To a solution of 2-bromomethylanthraquinone in triethylamine, add phenylacetylene, PdCl₂(PPh₃)₂, and CuI.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl, and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography.

-

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The nucleophilic substitution reactions of bromomethylanthraquinones can, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism. The operative pathway is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

-

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[8] This pathway is favored by primary halides, strong nucleophiles, and polar aprotic solvents. Given that bromomethylanthraquinones are primary benzylic-type halides, the Sₙ2 mechanism is generally the predominant pathway. The significant steric hindrance around the 1-position strongly disfavors the backside attack required for an Sₙ2 reaction, leading to a slower reaction rate compared to the 2-isomer.

-

Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents. The benzylic carbocation that would be formed from a bromomethylanthraquinone is stabilized by resonance with the anthraquinone ring system. However, the formation of this high-energy intermediate is generally less favorable than the concerted Sₙ2 pathway, especially with strong nucleophiles.

Diagram: Sₙ2 Reaction Mechanism

Caption: A simplified representation of the Sₙ2 reaction mechanism.

Diagram: Experimental Workflow for Nucleophilic Substitution

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. High-resolution 13C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. digital.csic.es [digital.csic.es]

- 8. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN103319379A - Process for synthesizing anthraquinone compound - Google Patents [patents.google.com]

A Technical Guide to the Photochemical Properties of 2-Bromomethyl-anthraquinone

Abstract: This technical guide provides a comprehensive exploration of the photochemical properties of 2-Bromomethyl-anthraquinone (2-BrMA). We delve into the fundamental photophysical processes, reaction mechanisms, and practical applications of this versatile molecule. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique light-induced reactivity of 2-BrMA. We will cover its spectroscopic profile, its dual-action potential as both a photosensitizer for reactive oxygen species (ROS) generation and as a photolabile protecting group, and provide detailed experimental protocols for its characterization and use.

Introduction: The Dual Nature of a Photoactive Molecule

2-Bromomethyl-anthraquinone (CAS No. 7598-10-9) is a derivative of anthraquinone, a well-established class of compounds known for their rich photochemistry.[1][2] The molecule's structure is composed of two key moieties: the anthraquinone core and a reactive bromomethyl substituent.[1] This combination imparts a fascinating dual functionality. The anthraquinone core acts as a robust chromophore and an efficient photosensitizer, while the bromomethyl group introduces the potential for photolabile cleavage.[1][2]

This guide will elucidate these properties, providing both the theoretical underpinnings and the practical knowledge required to utilize 2-BrMA in advanced applications, from organic synthesis to the development of photoactivated biological tools.[1]

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which dictate its handling, solubility, and stability. 2-BrMA is typically a beige to yellowish crystalline powder, soluble in organic solvents.[1]

| Property | Value | Source |

| IUPAC Name | 2-(bromomethyl)anthracene-9,10-dione | PubChem[3] |

| CAS Number | 7598-10-9 | Sigma-Aldrich[4][5] |

| Molecular Formula | C₁₅H₉BrO₂ | PubChem[3] |

| Molecular Weight | 301.13 g/mol | PubChem[3] |

| Melting Point | Approx. 203°C (decomposition) | SRIRAMCHEM, Sigma-Aldrich[1][4] |

| Appearance | Beige to yellowish crystalline powder | SRIRAMCHEM[1] |

Spectroscopic Profile and Excited State Dynamics

The interaction of 2-BrMA with light is the genesis of its photochemical activity. Its behavior is governed by its electronic absorption and emission characteristics.

UV-Visible Absorption

The UV-Vis absorption spectrum of anthraquinone derivatives is characterized by strong absorptions in the UV region and weaker, but significant, absorptions in the near-visible region. The parent 9,10-anthraquinone, for instance, exhibits a strong absorption maximum around 251 nm in ethanol.[6][7] The spectrum is a result of π→π* and n→π* electronic transitions within the conjugated aromatic system and the carbonyl groups. The bromomethyl substituent is expected to cause only minor shifts (bathochromic or hypsochromic) to these primary absorption bands.

Characterizing the precise absorption maxima (λmax) and molar extinction coefficients (ε) for 2-BrMA in the solvent of choice is a critical first step for any photochemical experiment, as it determines the optimal wavelength for irradiation and allows for accurate concentration measurements.

Excited States and the Jablonski Diagram

Upon absorption of a photon, 2-BrMA is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of carbonyl groups, anthraquinones are known for highly efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). This process is fundamental to their photochemistry because the triplet state has a significantly longer lifetime than the singlet state, allowing it to participate in intermolecular reactions.

Caption: Jablonski diagram for 2-BrMA photophysical processes.

While many anthraquinones are fluorescent, their quantum yields are often low due to the high efficiency of ISC.[8] The long-lived triplet state (³AQ*) is the primary photoactive species.

Core Photochemical Reaction Pathways

The excited triplet state of 2-BrMA can initiate two primary types of photochemical reactions, making it a highly versatile compound.

Pathway I: Photosensitization and ROS Generation

Anthraquinones are renowned photosensitizers, capable of generating reactive oxygen species (ROS) upon irradiation in the presence of oxygen.[2] This occurs primarily through two mechanisms originating from the triplet state (³AQ*).

-

Type I Mechanism: The excited sensitizer engages in electron or hydrogen atom transfer with a substrate molecule, forming radical ions. The reduced sensitizer can then react with molecular oxygen (O₂) to produce the superoxide radical anion (O₂⁻•).

-

Type II Mechanism: The excited sensitizer transfers its energy directly to ground-state triplet oxygen (³O₂), a highly efficient process, to generate highly reactive singlet oxygen (¹O₂).[9]

These ROS are potent oxidants, which is why anthraquinones are investigated for applications in photodynamic therapy, photocatalytic degradation of pollutants, and oxidation of organic substrates.[2][10][11] The generation of ROS is crucial for applications in energy conversion and environmental remediation.[2]

Caption: ROS generation pathways for excited anthraquinone (AQ).

Pathway II: Photolabile Protecting Group (PPG) Action

The bromomethyl group introduces a second, distinct photochemical pathway. The carbon-bromine bond can be susceptible to homolytic or heterolytic cleavage upon photoexcitation. This property allows 2-BrMA to function as a photolabile protecting group (PPG), also known as a "photocage".[12]

A PPG is a moiety that masks the function of another molecule, which can then be "uncaged" or released with spatial and temporal precision using light.[12] In this context, a substrate molecule (e.g., a carboxylic acid, alcohol, or amine) can be covalently attached to the 2-methylanthraquinone moiety via nucleophilic substitution of the bromine atom. Upon irradiation, the C-C or C-O bond connecting the substrate to the anthraquinone cage can cleave, releasing the active molecule. This traceless release mechanism is highly valuable in chemical biology and drug delivery.[12]

Caption: General mechanism for a photolabile protecting group.

Experimental Protocols & Methodologies

To harness the photochemical properties of 2-BrMA, rigorous experimental characterization is essential. The following protocols provide a framework for investigating its key attributes.

Protocol: Determining Photolysis Quantum Yield (Φ)